molecular formula C18H14N2O3S B2505782 4-cyano-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034335-36-7

4-cyano-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2505782
CAS No.: 2034335-36-7
M. Wt: 338.38
InChI Key: SCQPZZGPKABFTE-UHFFFAOYSA-N
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Description

4-cyano-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by the presence of a cyano group, a furan ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the intermediate compounds, such as 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethanol. This intermediate can be prepared through a Grignard reaction involving furan and thiophene derivatives. The final step involves the reaction of the intermediate with 4-cyanobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The purification process may involve recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like amines or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of furan and thiophene oxides.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of various functional groups on the benzamide moiety.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it may serve as a ligand in the study of enzyme interactions or receptor binding.

Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the benzamide moiety are key functional groups that facilitate binding to these targets. The furan and thiophene rings may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

  • 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
  • 4-cyano-N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide
  • 4-cyano-N-(2-(furan-3-yl)-2-(thiophen-2-yl)ethyl)benzamide

Uniqueness: The presence of both furan and thiophene rings in 4-cyano-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide distinguishes it from similar compounds. This unique structure may confer specific chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

4-cyano-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features, including a cyano group, furan and thiophene rings, and a benzamide moiety. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18_{18}H14_{14}N2_2O3_3S
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 2034396-61-5

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. The presence of electron-donating groups (EDGs) enhances its cytotoxic effects, while electron-withdrawing groups (EWGs) tend to reduce activity .
  • Antimicrobial Properties : Similar compounds with furan and thiophene structures have demonstrated significant antimicrobial activities against various pathogens, suggesting that this compound may also possess such properties.
  • Anti-inflammatory Effects : Benzamide derivatives have been reported to exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Antitumor Activity

A study evaluating the cytotoxic effects of related compounds reported IC50_{50} values ranging from 0.11 to 1.47 µM against various cancer cell lines (e.g., MCF-7, A549). The introduction of specific substituents significantly influenced the potency of these compounds .

CompoundCell LineIC50_{50} (µM)
Compound AMCF-70.12
Compound BA5490.76
4-cyano-N-(...)MCF-7TBD

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria, indicating potential for this compound as well.

Case Studies

  • In Vivo Studies : In an experimental model, derivatives similar to 4-cyano-N-(...) were tested for their ability to reduce tumor size in xenograft models. The results indicated a significant reduction in tumor growth compared to control groups, supporting the compound's potential as an anticancer agent .
  • Mechanistic Insights : Research into the mechanism revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their role in programmed cell death as a therapeutic strategy .

Properties

IUPAC Name

4-cyano-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c19-10-13-3-5-14(6-4-13)17(21)20-12-18(22,15-7-8-23-11-15)16-2-1-9-24-16/h1-9,11,22H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQPZZGPKABFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)C#N)(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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